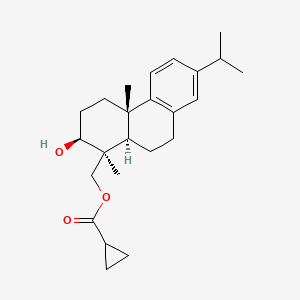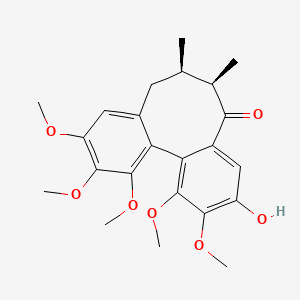
Schisanlignone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schisanlignone B is a lignan compound isolated from the seeds of Schisandra chinensis, a plant known for its medicinal properties . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Schisanlignone B is typically isolated from natural sources rather than synthesized chemically. The seeds of Schisandra chinensis are the primary source of this compound . The extraction process involves several steps, including solvent extraction, purification using chromatographic techniques, and crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Schisandra chinensis seeds. The process includes:
Harvesting: Collecting mature seeds of Schisandra chinensis.
Extraction: Using solvents such as ethanol or methanol to extract the lignans.
Purification: Employing chromatographic techniques like high-performance liquid chromatography (HPLC) to purify the compound.
Crystallization: Crystallizing the purified compound to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Schisanlignone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Schisanlignone B has several scientific research applications:
Chemistry: Used as a reference compound in the study of lignans and their chemical properties.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer properties, particularly against leukemia cells.
Industry: Used in the development of natural health products and supplements.
Mechanism of Action
Schisanlignone B exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Schisanlignone A
- Schisanlignone C
- Schisanlignone D
- Schizandrin B
- Gomisin J
- Gomisin N
Uniqueness
Schisanlignone B is unique due to its specific molecular structure and its potent biological activities, particularly its anticancer properties. While other lignans like Schisanlignone A, C, and D share similar structures, this compound has shown significant activity against leukemia cells, making it a promising candidate for further research in cancer therapy .
Properties
Molecular Formula |
C23H28O7 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(9R,10R)-5-hydroxy-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one |
InChI |
InChI=1S/C23H28O7/c1-11-8-13-9-16(26-3)21(28-5)22(29-6)17(13)18-14(19(25)12(11)2)10-15(24)20(27-4)23(18)30-7/h9-12,24H,8H2,1-7H3/t11-,12-/m1/s1 |
InChI Key |
FLYXTLCSEZIBJX-VXGBXAGGSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)O)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)O)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


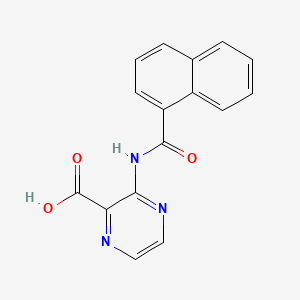
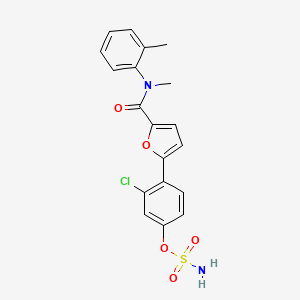

![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)

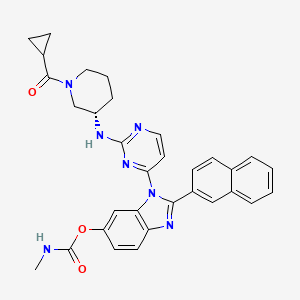
![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
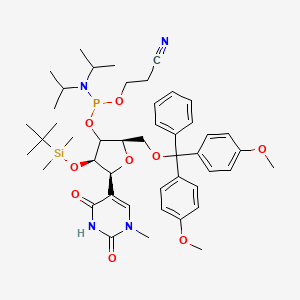

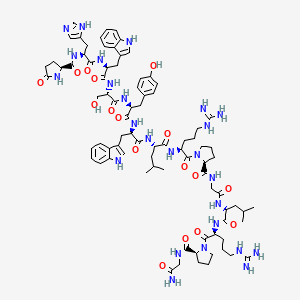

![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
